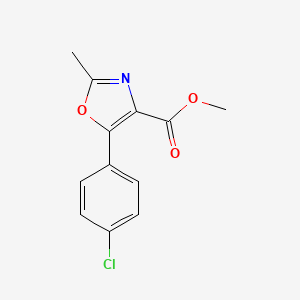

Methyl 5-(4-chlorophenyl)-2-methyloxazole-4-carboxylate

Description

Single-Crystal X-ray Diffraction Analysis

While direct crystallographic data for methyl 5-(4-chlorophenyl)-2-methyloxazole-4-carboxylate is not explicitly available in the provided sources, insights can be drawn from structurally similar oxazole derivatives. For example, ethyl 2-(3,4-dimethoxyphenyl)-5-methyloxazole-4-carboxylate (a related compound) crystallizes in a monoclinic system with space group P21/c, featuring bond lengths of 1.36–1.45 Å for the oxazole ring and 1.74–1.82 Å for the ester carbonyl group. By analogy, the target compound likely adopts a planar oxazole ring geometry, with the 4-chlorophenyl group oriented perpendicular to the plane to minimize steric hindrance.

The methyl group at position 2 and the carboxylate ester at position 4 introduce steric and electronic effects that influence packing in the solid state. For instance, in ethyl 5-methyl-2-phenyloxazole-4-carboxylate, intermolecular π-π stacking between aromatic rings and hydrogen bonding involving ester carbonyl groups stabilize the crystal lattice. Similar interactions are expected for the 4-chlorophenyl derivative, with halogen bonding involving the chlorine atom potentially enhancing lattice stability.

Properties

Molecular Formula |

C12H10ClNO3 |

|---|---|

Molecular Weight |

251.66 g/mol |

IUPAC Name |

methyl 5-(4-chlorophenyl)-2-methyl-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C12H10ClNO3/c1-7-14-10(12(15)16-2)11(17-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3 |

InChI Key |

VYFDYQBZUKRUFW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(O1)C2=CC=C(C=C2)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-chlorophenyl)-2-methyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with methyl 2-amino-3-oxobutanoate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and reproducibility in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-chlorophenyl)-2-methyloxazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

While there is no information about the applications of Methyl 5-(4-chlorophenyl)-2-methyloxazole-4-carboxylate, the search results provide information on the applications of similar compounds.

Applications of Related Oxazole Compounds

- Synthesis of Bioactive Compounds 4-Chloromethyl-2-(4-chloro-phenyl)-5-methyl-oxazole is used as a chemical intermediate in the synthesis of bioactive compounds . Its structure allows it to incorporate oxazole, pyrazoline, and pyridine moieties .

- Anticancer and Antimicrobial Agents Some oxazole compounds have been studied for anticancer activity against a panel of 60 cancer cell lines at the National Cancer Institute (NCI, USA) . They have also been studied for in vitro antibacterial and antifungal activities . Molecular docking studies suggest the potential of these compounds to overcome microbial resistance to pharmaceutical drugs .

- ALX Receptor Agonists Derivatives of hydroxylated aminotriazole may be prepared by adding a methyl Grignard reagent to methyl 2-(chloromethyl)oxazole-4-carboxylate . These compounds are useful for preventing or treating inflammatory diseases, obstructive airway diseases, allergic conditions, cardiovascular disorders, neuroinflammation, neurological disorders, pain, prion-mediated diseases, and amyloid-mediated disorders like Alzheimer's disease . They are also suitable for preventing or treating organ or tissue transplant rejection and HIV-mediated retroviral infections .

- Human Protease Activated Receptor 2 Affectors 2-Methyloxazole-4-carboxylic acid is a reactant used for solid-phase preparation of (heteroaryl)carbonyl-substituted dipeptides as human protease activated receptor 2 affectors .

Mechanism of Action

The mechanism of action of Methyl 5-(4-chlorophenyl)-2-methyloxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the biological system being studied.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Key Structural Features of Selected Oxazole, Thiazole, and Isoxazole Derivatives

Key Observations:

- Heterocycle Modifications : Thiazole derivatives () exhibit greater lipophilicity and metabolic stability due to sulfur, whereas isoxazoles () have reduced aromaticity, affecting thermal stability .

- Ester Groups : Methyl esters (target compound, ) generally hydrolyze slower than ethyl esters (), impacting bioavailability in drug design .

Physicochemical and Reactivity Profiles

Table 2: Comparative Reactivity and Properties

Key Findings:

Biological Activity

Methyl 5-(4-chlorophenyl)-2-methyloxazole-4-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H10ClN1O3

- Molecular Weight : Approximately 237.66 g/mol

- Structure : The compound features an oxazole ring with a chlorophenyl group and a carboxylate moiety, which significantly influences its reactivity and biological properties.

The specific mechanism of action for this compound has not been fully elucidated. However, compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cancer pathways. The oxazole ring is known to participate in diverse biochemical interactions, potentially leading to alterations in cellular processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxazole derivatives, including this compound:

- Antiproliferative Activity : Similar compounds have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, modifications in the substituents on the oxazole ring can lead to varying levels of activity, indicating that structural optimization is crucial for enhancing efficacy .

- In Vitro Studies : In vitro evaluations have shown that certain analogs exhibit IC50 values in the low nanomolar range against cancer cell lines, suggesting potent activity .

Antimicrobial Activity

Oxazole derivatives are also being investigated for their antimicrobial properties:

- Mechanism : The interaction with microbial enzymes or disruption of cellular membranes may contribute to their effectiveness against bacterial strains.

Research Findings

Table 1 summarizes key findings from recent studies on this compound and related compounds.

Case Studies

- Antiproliferative Activity Against Cancer Cell Lines :

- Safety Profile Evaluation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.